(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole
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Overview
Description
(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles.
Mechanism of Action
Target of Action
The primary target of (S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is the Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the bacterium .
Mode of Action
The compound interacts with its target through a series of hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions enable the compound to bind to the active site of the enzyme, inhibiting its function and thus disrupting the biosynthesis of pantothenate .
Biochemical Pathways
The inhibition of Pantothenate synthetase disrupts the biosynthesis of pantothenate, leading to a deficiency of coenzyme A. This deficiency affects various metabolic processes in the bacterium, including the TCA cycle and fatty acid synthesis, leading to the bacterium’s death .
Pharmacokinetics
The ADME properties of this compound are predicted using in silico ADMET prediction tools . These properties influence the compound’s bioavailability, determining how well it is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. The compound has shown significant activity against this bacterium, with an IC50 of 2.03 μM and an IC90 of 15.22 μM . Furthermore, the compound shows no activity towards a panel of non-tuberculous mycobacteria, suggesting a selective inhibition of Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole typically involves multi-step reactions. One common method includes the reaction of 2-aminobenzothiazole with isopropyl bromide under basic conditions to form the desired product . Another approach involves the use of microwave irradiation to accelerate the reaction, providing a more efficient and environmentally friendly synthesis .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow reactors to enhance the efficiency and scalability of the synthesis. These methods involve the use of automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another class of heterocyclic compounds with similar biological activities.
Benzothiazole: Known for its antimicrobial and anticancer properties.
Thiazole: Widely used in medicinal chemistry for the development of various drugs.
Uniqueness
(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole stands out due to its unique structural features, which confer specific biological activities not observed in other similar compounds. Its ability to selectively inhibit certain enzymes makes it a valuable candidate for drug development .
Properties
IUPAC Name |
(2S)-2-propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-8(2)9-7-14-10-5-3-4-6-11(10)15-12(14)13-9/h3-6,8-9H,7H2,1-2H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFXELMCDBIMBQ-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN2C3=CC=CC=C3SC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN2C3=CC=CC=C3SC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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